5,9-Dichloro-7H-dibenzo[c,g]carbazole
Description
Properties
Molecular Formula |
C20H11Cl2N |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
9,15-dichloro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H11Cl2N/c21-15-9-17-19(13-7-3-1-5-11(13)15)20-14-8-4-2-6-12(14)16(22)10-18(20)23-17/h1-10,23H |
InChI Key |
FLUKIZCGTRXXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dichloro-7H-dibenzo[c,g]carbazole typically involves the chlorination of dibenzo[c,g]carbazole. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the carbazole nitrogen and aromatic rings. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂):
-
KMnO₄ in acidic conditions : Cleaves aromatic rings, yielding quinone derivatives and chlorinated carboxylic acids.
-
H₂O₂ with Fe²⁺ (Fenton’s reagent) : Generates hydroxyl radicals, leading to hydroxylated intermediates.
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| KMnO₄/H⁺ | Quinones, COOH derivatives | 80–100°C, H₂SO₄ |
| H₂O₂/Fe²⁺ | Hydroxylated intermediates | Room temperature, aqueous phase |
Reduction Reactions
Catalytic hydrogenation selectively reduces the carbazole ring:
-
H₂/Pd-C : Reduces the pyrrole ring to a pyrrolidine structure while retaining chlorine substituents.
-
NaBH₄ : Shows limited efficacy due to steric hindrance from chlorine atoms.
Substitution Reactions
The chlorine atoms at positions 5 and 9 participate in nucleophilic aromatic substitution (NAS):
-
Hydroxide (OH⁻) : Replaces chlorine with hydroxyl groups under alkaline conditions (80°C, DMSO).
-
Ammonia (NH₃) : Forms amino derivatives at elevated pressures (120°C, 5 bar).
Kinetic data for NAS (25°C):
| Leaving Group | k (s⁻¹) | Solvent |
|---|---|---|
| Cl⁻ | 1.2×10⁻⁴ | DMF |
| Br⁻ (analog) | 3.8×10⁻⁴ | DMF |
Electrophilic Aromatic Substitution
Chlorine substituents deactivate the aromatic rings, directing electrophiles to para positions:
-
Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at C4 and C10.
-
Sulfonation (SO₃) : Forms sulfonic acid derivatives under reflux.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl structures (Pd(PPh₃)₄, K₂CO₃, 90°C).
-
Buchwald-Hartwig amination : Couples with amines at the carbazole nitrogen.
Acid-Base Reactivity
Neutralizes acids exothermically to form salts (e.g., hydrochloride derivatives) . Reactivity with strong reducing agents (e.g., LiAlH₄) produces flammable H₂ gas .
Biological Interactions
-
DNA intercalation : Planar structure inserts between DNA base pairs, disrupting replication .
-
Enzyme modulation : Inhibits cytochrome P450 1A1 (CYP1A1) via competitive binding, altering metabolic pathways .
Comparative Reactivity
The chlorine substituents enhance stability and direct substitution compared to analogs:
| Derivative | Reactivity with OH⁻ (k, s⁻¹) | DNA Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 5,9-Dichloro | 1.2×10⁻⁴ | -9.8 |
| 5,9-Dibromo | 3.5×10⁻⁴ | -10.2 |
| Parent (unsubstituted) | 2.3×10⁻⁵ | -7.1 |
Scientific Research Applications
5,9-Dichloro-7H-dibenzo[c,g]carbazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5,9-Dichloro-7H-dibenzo[c,g]carbazole involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound may also interact with various enzymes and receptors, affecting their function and leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
5,9-Dibromo-7H-dibenzo[c,g]carbazole: Similar in structure but with bromine atoms instead of chlorine.
7H-Dibenzo[c,g]carbazole: The parent compound without halogen substitution.
5,9-Difluoro-7H-dibenzo[c,g]carbazole: Contains fluorine atoms instead of chlorine
Uniqueness
5,9-Dichloro-7H-dibenzo[c,g]carbazole is unique due to its specific halogen substitution, which imparts distinct chemical properties. The presence of chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various research and industrial applications .
Biological Activity
5,9-Dichloro-7H-dibenzo[c,g]carbazole (DDBC) is a polycyclic aromatic hydrocarbon that has garnered attention for its significant biological activity, particularly in the context of carcinogenicity and its interactions with cellular mechanisms. This article synthesizes current research findings on the biological effects of DDBC, highlighting its mechanisms of action, potential health implications, and relevant case studies.
Structural Characteristics
This compound is characterized by its dibenzo[c,g]carbazole framework with chlorine substituents at the 5 and 9 positions. This unique structure enhances its reactivity and biological activity compared to other carbazole derivatives.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Dibenzo[c,g]carbazole with two chlorine atoms | Increased reactivity and potential for DNA intercalation |
| 7H-Dibenzo[c,g]carbazole | Parent compound without halogen substitution | Lower reactivity |
| 5,9-Dibromo-7H-dibenzo[c,g]carbazole | Dibenzo[c,g]carbazole with bromine atoms | Higher reactivity due to bromine's electronegativity |
Intercalation and Genotoxicity
Research indicates that DDBC can intercalate into DNA, leading to disruptions in cellular processes such as replication and transcription. This intercalation is associated with the formation of DNA adducts, which can result in mutagenesis and contribute to tumorigenesis . The compound has been shown to activate the aryl hydrocarbon receptor (AhR), resulting in the upregulation of cytochrome P450 enzymes involved in metabolic activation, further enhancing its carcinogenic potential .
Cellular Effects
DDBC's biological effects include:
- Alterations in Cell Proliferation: Studies have demonstrated that DDBC can influence cell cycle progression, leading to increased proliferation in certain cell lines .
- Induction of Apoptosis: The compound has been implicated in apoptosis induction through various signaling pathways, particularly those involving the PI3K/Akt/mTOR pathway .
- Inhibition of Gap Junctional Intercellular Communication (GJIC): DDBC inhibits GJIC, which is crucial for maintaining tissue homeostasis and preventing tumor promotion .
Case Studies
-
Hepatotoxicity in Rodents
A study focused on the hepatotoxic effects of DDBC in rat liver progenitor cells found that it significantly induced apoptosis and altered cell cycle dynamics. The study highlighted the compound's ability to activate AhR and upregulate enzymes like CYP1A1 and CYP1B1, which are critical for its metabolic activation . -
Environmental Impact
Research into the environmental persistence of DDBC has shown that it can be photoactivated by UV light, leading to increased genotoxicity. This property raises concerns about its impact as an environmental pollutant and its potential to affect human health even at low concentrations .
Q & A
Q. Table 1. Toxicity Data for 7H-Dibenzo[c,g]carbazole (Analogous Compound)
Q. Table 2. Metabolic Pathways of Halogenated Carbazoles
| Enzyme | Metabolite | Assay System | Key Finding |
|---|---|---|---|
| CYP1A1 | 3-Hydroxy derivative | Human liver microsomes | Primary oxidative metabolite |
| GST | Glutathione conjugate | Mouse cytosol | Detoxification pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
